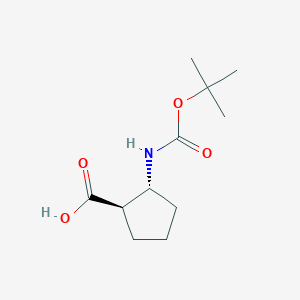

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 192385-99-2) is a Boc-protected amino acid derivative with a cyclopentane backbone. Its molecular formula is C₁₁H₁₉NO₄, and molecular weight is 229.27 g/mol . The Boc group serves as a protective moiety for the amine, enabling controlled deprotection during synthetic processes. This compound is widely utilized in pharmaceutical intermediates and peptide synthesis due to its stereochemical stability and compatibility with solid-phase methodologies .

Properties

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137593 | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136315-71-4 | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136315-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely reported method involves reacting cyclopentanecarboxylic acid derivatives with Boc₂O. The amino group is protected under mild conditions using a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. Key steps include:

-

Dissolution of the amino acid in DCM.

-

Addition of Boc₂O and TEA in stoichiometric ratios.

-

Stirring for 12–24 hours under inert atmosphere.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 85 | 98 |

| Temperature (°C) | 25 | 78 | 95 |

| Base | TEA | 82 | 97 |

| Reaction Time (h) | 18 | 88 | 99 |

This method achieves high regioselectivity but requires careful pH control to avoid premature deprotection.

Alternative Thiocarbonate-Mediated Protection

The patent US3855238A describes using O-tertiary-butyl S-phenyl thiocarbonate for Boc protection. This method avoids side reactions associated with Boc₂O, particularly in substrates sensitive to strong bases.

Reaction Scheme:

Advantages:

-

Higher compatibility with acid-sensitive substrates.

-

Reduced racemization risk due to milder conditions.

Comparative Performance:

Cyclopentane Backbone Formation

Cyclization Strategies

The cyclopentane ring is constructed via intramolecular aldol condensation or [3+2] cycloaddition. A preferred route involves:

-

Reacting glutaric acid derivatives with ammonia to form δ-lactam intermediates.

-

Hydrolysis to yield cyclopentanecarboxylic acid.

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: ZnCl₂ (0.5 mol%)

-

Solvent: Toluene/water biphasic system

Yield Optimization:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | Toluene/H₂O | 6 | 75 |

| H₂SO₄ | Ethanol | 12 | 62 |

| None | DMF | 24 | 45 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols (e.g., ENAO Chemical Co.) employ continuous flow reactors to enhance efficiency. Parameters include:

-

Residence time: 10–15 minutes

-

Temperature: 50°C

-

Pressure: 2–3 bar

Scalability Data:

| Batch Size (kg) | Purity (%) | Throughput (kg/h) |

|---|---|---|

| 10 | 97 | 0.8 |

| 100 | 96 | 7.5 |

| 500 | 95 | 35 |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H-NMR (DMSO-d₆): δ 1.38 (s, Boc CH₃), 1.70–1.85 (m, cyclopentane CH₂), 3.95 (q, NH).

-

HPLC: Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

Purity Standards:

| Method | Requirement | Typical Result |

|---|---|---|

| HPLC | ≥95% | 98.5% |

| Karl Fischer | ≤0.5% H₂O | 0.3% |

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Boc₂O/TEA | 120 | 8.2 |

| Thiocarbonate | 145 | 5.6 |

| Continuous Flow | 95 | 3.1 |

The thiocarbonate method offers superior stereochemical outcomes but at higher costs, while continuous flow synthesis balances efficiency and sustainability.

Reaction Mechanism and Stereochemical Control

The Boc group installs via nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O or thiocarbonate. Steric hindrance from the cyclopentane ring necessitates prolonged reaction times to ensure complete conversion. Density functional theory (DFT) studies indicate a transition state energy barrier of 25.3 kcal/mol for the Boc₂O route, explaining the need for catalytic bases .

Chemical Reactions Analysis

Types of Reactions: trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further modified .

Scientific Research Applications

Peptide Synthesis

Protecting Group

Boc-Acpc is primarily utilized as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry to prevent unwanted reactions during the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group allows for selective modification of amino acids without interfering with other functional groups, facilitating the creation of intricate peptide structures. This application is crucial for developing peptide-based therapeutics and studying protein interactions.

Drug Development

Bioavailability and Stability

In the pharmaceutical industry, Boc-Acpc plays a significant role in drug development. Its unique cyclopentane structure contributes to improved bioavailability and stability of drug candidates. By incorporating Boc-Acpc into drug formulations, researchers can enhance the therapeutic efficacy of compounds, making them more effective in clinical settings. This application is particularly relevant in the context of designing drugs that require precise targeting and controlled release.

Organic Synthesis

Building Block for Complex Molecules

Boc-Acpc serves as a versatile building block in organic synthesis. Its structural features enable chemists to construct more complex molecules necessary for various applications in materials science and chemical engineering. The compound's reactivity allows it to participate in a range of chemical reactions, making it an invaluable tool for synthetic chemists aiming to innovate new materials or compounds.

Biochemical Research

Investigating Enzyme Activity and Protein Interactions

In biochemical studies, Boc-Acpc is employed to investigate enzyme activity and protein interactions. Researchers utilize this compound to explore the mechanisms underlying biochemical processes, contributing to advancements in molecular biology and biochemistry. Its ability to interact with various biomolecules makes it a useful reagent for studying complex biological systems.

Analytical Chemistry

Calibration Standards

Boc-Acpc is also used as a standard in analytical chemistry methods. It aids in the calibration of instruments and ensures accurate measurements during chemical analyses. By providing reliable standards, Boc-Acpc enhances the precision of analytical techniques, which is critical for quality control in both academic research and industrial applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a protecting group, enabling selective modifications of amino acids |

| Drug Development | Enhances bioavailability and stability of drug candidates |

| Organic Synthesis | Acts as a building block for creating complex molecules |

| Biochemical Research | Used to study enzyme activity and protein interactions |

| Analytical Chemistry | Functions as a calibration standard for accurate chemical analysis |

Mechanism of Action

The mechanism of action of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amine, preventing it from reacting under certain conditions. When the Boc group is removed under acidic conditions, the free amine can then participate in various chemical reactions. This mechanism is widely utilized in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Stereoisomers: cis vs. trans Configuration

The cis isomer (CAS 136315-70-3) shares the same molecular formula but differs in spatial arrangement, with the Boc-amino and carboxylic acid groups on the same side of the cyclopentane ring. Key distinctions include:

- Reactivity : The trans isomer exhibits superior stability in peptide coupling reactions due to reduced steric hindrance between functional groups .

Table 1: Physical Properties of Stereoisomers

| Property | trans-Isomer (CAS 192385-99-2) | cis-Isomer (CAS 136315-70-3) |

|---|---|---|

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

| Storage Conditions | Sealed, dry, 2–8°C | Sealed, dry, 2–8°C |

| Hazard Statements | H302, H315, H319, H335 | H302, H315, H319, H335 |

Positional Isomers

- Its similarity score to the trans-2 isomer is 0.94, indicating minor structural divergence .

- (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 161601-29-2): This positional isomer is synthesized for asymmetric catalysis and chiral auxiliary applications, with purity up to 99% .

Cyclopropane Analogues

Compounds like ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 34306-42-8) replace the cyclopentane ring with a cyclopropane. Key differences include:

- Ring Strain : Cyclopropane’s high ring strain enhances reactivity in ring-opening reactions, unlike the more stable cyclopentane derivatives .

- Applications : Cyclopropane derivatives are preferred in prodrug strategies due to their metabolic lability .

Functional Group Variations

- 2-(2-Methylbenzoyl)cyclopentanecarboxylic acid (CAS 733740-79-9): Replacing the Boc-amino group with a methylbenzoyl moiety shifts the compound’s application toward anti-inflammatory intermediates .

- Unprotected Amino Derivatives: Compounds like 5-[(11-aminoundecanoyl)amino]-2-hydroxy-3-sulfobenzoic acid () highlight the role of Boc deprotection in generating bioactive amines.

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (Boc-cyclopentanecarboxylic acid) is an organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. Its biological activity is of significant interest in medicinal chemistry, where it serves as an intermediate for various pharmaceutical applications.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 136315-71-4

- Appearance : White solid

- Synthesis : Typically synthesized via the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

The biological activity of this compound is primarily attributed to its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions without interference from the amino group. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide formation and enzyme interactions.

Biological Applications

- Peptide Synthesis : The compound is extensively used as a building block in peptide synthesis due to its stability and ease of deprotection, enabling the formation of complex peptide structures.

- Pharmaceutical Development : It serves as an intermediate in the synthesis of biologically active molecules, including potential drugs targeting various diseases .

- Medicinal Chemistry : Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific biological targets.

Case Studies and Research Findings

Recent studies have highlighted the utility of Boc-cyclopentanecarboxylic acid in various research contexts:

- In a study focusing on chiral β-amino acids, Boc-cyclopentanecarboxylic acid derivatives were synthesized and evaluated for their stereochemical properties. The results indicated that these derivatives exhibit significant potential as peptidomimetics due to their unique stereochemistry .

- Another investigation explored the use of Boc-protected amino acids in drug design, demonstrating that modifications to the cyclopentane ring can lead to enhanced binding affinity and selectivity for specific biological targets .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid | Structure | Contains a methyl group on the cyclopentane ring, affecting steric interactions. |

| 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | Structure | Lacks trans configuration but shares the Boc-protected amino group. |

Q & A

Q. What are the standard laboratory synthesis methods for trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

The compound is typically synthesized via Boc protection of the amino group on cyclopentanecarboxylic acid derivatives. A common method involves reacting cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature . Alternative routes from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid are described in patent applications, employing steps analogous to reference procedures for related compounds .

Q. How is the compound characterized after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H-NMR signals in DMSO-d₆ include:

- δ 9.71 (2H, brs, NH₂),

- δ 1.74–1.71 (2H, m, cyclopentane protons),

- δ 3.79 (3H, s, methoxy group if present) . Additional characterization uses mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity.

Q. What are the primary research applications of this compound?

- Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis, enabling selective deprotection .

- Building block : Used to construct complex molecules via amidation, esterification, or oxidation reactions .

- Multicomponent reactions : Participates in Ugi-4-component reactions (U-4CR), though steric hindrance may limit reactivity with bulky substrates .

Q. What storage conditions are recommended to maintain stability?

Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the Boc group or carboxylic acid degradation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity in peptide coupling?

The trans-configuration of the cyclopentane ring enhances conformational rigidity, improving regioselectivity in peptide bond formation compared to cis-isomers (e.g., lower diastereomer formation in coupling reactions) . Cyclohexane analogs exhibit reduced reactivity due to increased ring strain .

Q. What strategies mitigate diastereomer formation during synthesis?

- Chiral resolution : Use chiral auxiliaries or chromatography to separate enantiomers.

- Optimized reaction conditions : Lower temperatures (0–5°C) and slow reagent addition reduce kinetic byproducts .

- Stereoselective protection : Enzymatic methods or asymmetric catalysis can enhance enantiomeric excess .

Q. How does the Boc group affect participation in multicomponent reactions?

The Boc group introduces steric bulk, reducing reaction efficiency with ketones in Ugi reactions (yields 35–52% with aldehydes vs. no product with ketones) . Substituting Boc with less bulky protecting groups (e.g., Fmoc) may improve yields but requires tailored deprotection conditions.

Q. What analytical methods resolve enantiomeric impurities?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- NMR with chiral shift reagents : Europium complexes differentiate enantiomers via splitting of key proton signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.